molecular formula C16H12Cl2N2O3 B5339501 (Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one

(Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one

Cat. No.: B5339501
M. Wt: 351.2 g/mol
InChI Key: UCAJAOGGJBTLHI-SREVYHEPSA-N
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Description

(Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-methyl-5-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chalcone.

    Reduction: Amino derivatives of the chalcone.

    Substitution: Substituted chalcone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of biologically active molecules.

Biology

The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate due to its diverse pharmacological activities. It is explored for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease processes. Additionally, it can modulate receptor activity, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one
  • (Z)-1-(4-chlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one
  • (Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one

Uniqueness

(Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and nitroanilino groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-10-2-4-12(20(22)23)9-15(10)19-7-6-16(21)11-3-5-13(17)14(18)8-11/h2-9,19H,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAJAOGGJBTLHI-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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